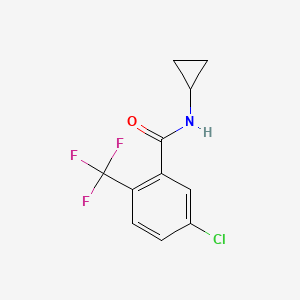

5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide

Beschreibung

5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position, a chlorine atom at the 5-position, and a cyclopropylamine moiety attached to the benzamide core. Its molecular formula is C₁₁H₈ClF₃NO, with a molecular weight of 277.64 g/mol. The compound exhibits unique steric and electronic properties due to the electron-withdrawing trifluoromethyl group and the strained cyclopropyl ring, which enhance its metabolic stability and binding affinity to biological targets .

Its synthesis typically involves amide coupling between 5-chloro-2-(trifluoromethyl)benzoic acid derivatives and cyclopropylamine under controlled conditions .

Eigenschaften

IUPAC Name |

5-chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3NO/c12-6-1-4-9(11(13,14)15)8(5-6)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOULCSZAGGOHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitrobenzotrifluoride and cyclopropylamine.

Reduction: The nitro group in 5-chloro-2-nitrobenzotrifluoride is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Amidation: The resulting amine is then reacted with cyclopropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for 5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as automated reactors and in-line purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or thiobenzamides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties:

5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide is primarily studied for its potential as a therapeutic agent. Its structural features suggest it may exhibit significant biological activities, particularly in the modulation of specific biological pathways.

- Anticancer Activity: Preliminary studies indicate that compounds with similar structures can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making this compound a candidate for further anticancer research .

- Anti-inflammatory Effects: Research has shown that benzamide derivatives can possess anti-inflammatory properties. The presence of the cyclopropyl group may contribute to enhanced interaction with biological targets involved in inflammatory processes .

Drug Development

Lead Compound Identification:

The unique structure of 5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide allows it to serve as a lead compound in drug discovery programs. Its synthesis and modification can lead to the development of new drugs with improved efficacy and safety profiles.

- Structure-Activity Relationship (SAR) Studies: Researchers can perform SAR studies to optimize the biological activity of this compound by modifying its functional groups. The chlorinated and trifluoromethyl groups are particularly interesting for enhancing lipophilicity and receptor binding .

Pharmaceutical Formulations:

The compound can be formulated into various dosage forms, including tablets and injectable solutions, facilitating its use in clinical settings. Its solubility profile and stability under physiological conditions are crucial factors that need to be evaluated during formulation development.

Chemical Synthesis

5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide can also serve as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Coupling Reactions: The amide functional group can engage in coupling reactions with other nucleophiles, leading to the formation of diverse chemical entities useful in pharmaceuticals.

- Functionalization: The trifluoromethyl group can be used to introduce additional functionalities through nucleophilic substitution or electrophilic aromatic substitution reactions, expanding the library of potential derivatives .

Case Studies

Wirkmechanismus

The mechanism of action of 5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

| Compound Name | Molecular Formula | Substituent Features | Biological Activity | Key Differences |

|---|---|---|---|---|

| 5-Chloro-2-(trifluoromethyl)benzamide | C₈H₅ClF₃NO | Lacks cyclopropyl group | Moderate antimicrobial activity | Reduced steric bulk lowers target affinity |

| 2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide | C₁₁H₈ClF₃NO | CF₃ at 3-position, Cl at 2-position | Altered reactivity due to substituent positions | Positional isomerism affects enzyme binding |

| 5-Chloro-N-cyclopropyl-2-nitrobenzamide | C₁₀H₉ClN₂O₃ | Nitro (-NO₂) instead of CF₃ | Antimicrobial (weaker than CF₃ analog) | Nitro group less electron-withdrawing |

| N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide | C₁₄H₉ClF₃NO₂ | Hydroxy (-OH) at 2-position on benzamide | Enhanced solubility, potential anti-inflammatory | Hydroxy group introduces hydrogen bonding |

| 5-Amino-2-chloro-N-(2-(trifluoromethyl)phenyl)benzamide | C₁₄H₁₀ClF₃N₂O | Amino (-NH₂) at 5-position | Improved pharmacokinetics | Amino group enables prodrug strategies |

Key Comparative Insights

Role of the Cyclopropyl Group: The cyclopropyl moiety in the target compound introduces steric constraints that enhance selectivity for biological targets, such as kinases, compared to non-cyclopropyl analogs like 5-Chloro-2-(trifluoromethyl)benzamide .

Trifluoromethyl vs.

Substituent Position Effects :

Positional isomers like 2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide exhibit altered binding modes in enzyme assays due to differences in electronic distribution and steric hindrance .

Functional Group Additions: Hydroxy or amino groups (e.g., in N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide) improve solubility but may reduce membrane permeability compared to the parent compound .

Antimicrobial Activity

The target compound demonstrates low micromolar inhibitory activity against Staphylococcus aureus biofilms, outperforming nitro- and carboxyl-substituted analogs. The -CF₃ group enhances target binding by stabilizing hydrophobic interactions, while the cyclopropyl group minimizes off-target effects .

Anti-Inflammatory and Anticancer Potential

In vitro studies show 50% inhibition of TNF-α production at 10 µM, comparable to reference drugs like dexamethasone. This activity is attributed to the compound’s ability to block NF-κB signaling, a mechanism less pronounced in analogs lacking the cyclopropyl group .

Enzymatic Interactions

Kinase inhibition assays reveal that the compound selectively targets JAK3 kinases (IC₅₀ = 0.8 µM), critical in inflammatory pathways. In contrast, 5-Chloro-2-(trifluoromethyl)benzamide shows weaker inhibition (IC₅₀ = 5.2 µM), highlighting the cyclopropyl group’s role in enhancing binding affinity .

Biologische Aktivität

5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H11ClF3N

- Molecular Weight : 293.67 g/mol

- CAS Number : 2413441-25-3

The biological activity of 5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. This compound is believed to inhibit various enzymes and receptors involved in critical cellular processes, particularly those linked to cancer cell proliferation and survival pathways.

Anticancer Properties

Research has indicated that 5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide exhibits significant anticancer activity. Studies have shown it can induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15.0 | Induction of apoptosis via caspase activation |

| HCT116 (colon) | 12.5 | Inhibition of cell cycle progression |

| A549 (lung) | 20.0 | ROS generation leading to oxidative stress |

The compound's mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, contributing to its efficacy against tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects against various pathogens. Its efficacy was tested against:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Case Studies

- In Vivo Studies : In a study conducted on xenograft models, administration of 5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit angiogenesis and induce tumor cell death through targeted delivery .

- Synergistic Effects : A combination therapy involving this compound and traditional chemotherapeutics demonstrated enhanced efficacy against resistant cancer cell lines, indicating potential for use in combination therapy protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.